molecular formula C23H24ClFeN3 B8543789 7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

Cat. No.: B8543789
M. Wt: 433.8 g/mol
InChI Key: DLYPREQTTOHKSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrochloroquine involves the covalent attachment of a ferrocenyl group to chloroquine. This process typically includes the following steps:

Industrial Production Methods

Industrial production of ferrochloroquine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ferrochloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ferrochloroquine, each with varying degrees of antimalarial activity .

Scientific Research Applications

Ferrochloroquine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying organometallic chemistry and the effects of metal incorporation into organic molecules.

    Biology: Investigated for its interactions with biological molecules and its mechanism of action against Plasmodium falciparum.

    Medicine: Primarily researched for its potential as an antimalarial drug, especially in regions with high rates of chloroquine resistance.

Mechanism of Action

Ferrochloroquine exerts its effects through a multifactorial mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ferrochloroquine

Ferrochloroquine stands out due to its unique organometallic structure, which combines the properties of both ferrocene and chloroquine. This combination allows it to overcome chloroquine resistance and provides a multifaceted mechanism of action, making it a promising candidate for antimalarial therapy .

Properties

Molecular Formula

C23H24ClFeN3

Molecular Weight

433.8 g/mol

IUPAC Name

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h4,6-10H,5,11-12H2,1-2H3,(H,20,21);1-3H,4H2;/q2*-1;+2

InChI Key

DLYPREQTTOHKSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=[C-]C1)CNC2=C3C=CC(=CC3=NC=C2)Cl.C1C=CC=[C-]1.[Fe+2]

Origin of Product

United States

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